molecular formula C25H36N2O5 B6121965 ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate

ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate

Cat. No. B6121965
M. Wt: 444.6 g/mol
InChI Key: HZDLYRJDXRNXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate, commonly known as CR-56, is a synthetic compound that is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CR-56 is not fully understood, but it is believed to act on several targets in the body. CR-56 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation. It also interacts with several receptors in the body, including the mu-opioid receptor, which is involved in pain management.
Biochemical and Physiological Effects:
CR-56 has been shown to have several biochemical and physiological effects in animal models. In cancer research, CR-56 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation studies, CR-56 has been shown to reduce the production of inflammatory cytokines. In pain management, CR-56 has been shown to reduce pain sensitivity without causing the side effects associated with opioids.

Advantages and Limitations for Lab Experiments

CR-56 has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively non-toxic, which makes it a safer alternative to other compounds used in research. However, one limitation of CR-56 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on CR-56. One area of interest is its potential as a non-opioid analgesic for pain management. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for cancer and inflammation. Future studies should focus on understanding its mechanism of action and optimizing its therapeutic potential.
In conclusion, CR-56 is a synthetic compound that has shown potential therapeutic applications in several areas of scientific research. Its stability, ease of synthesis, and relatively non-toxic nature make it a promising candidate for further study. Future research should focus on understanding its mechanism of action and optimizing its therapeutic potential.

Synthesis Methods

The synthesis of CR-56 involves several steps, including the reaction of cyclopropylcarbonyl chloride with piperidine to form 1-(cyclopropylcarbonyl)-4-piperidinol. This intermediate is then reacted with 4-hydroxybenzoyl chloride to form 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl chloride. Ethyl 3-aminocaproate is then reacted with the benzoyl chloride to form CR-56.

Scientific Research Applications

CR-56 has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain management. In cancer research, CR-56 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation studies have shown that CR-56 can reduce inflammation in animal models. In pain management, CR-56 has shown potential as a non-opioid analgesic.

properties

IUPAC Name

ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O5/c1-3-5-6-20(17-23(28)31-4-2)26-24(29)18-9-11-21(12-10-18)32-22-13-15-27(16-14-22)25(30)19-7-8-19/h9-12,19-20,22H,3-8,13-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDLYRJDXRNXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate

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